molecular formula C19H12ClN3O B11657425 4-(4-Chlorophenoxy)-2-(pyridin-4-yl)quinazoline

4-(4-Chlorophenoxy)-2-(pyridin-4-yl)quinazoline

Cat. No.: B11657425
M. Wt: 333.8 g/mol
InChI Key: KCLGPJZWOHYWMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-CHLOROPHENOXY)-2-(4-PYRIDYL)QUINAZOLINE is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

The synthesis of 4-(4-CHLOROPHENOXY)-2-(4-PYRIDYL)QUINAZOLINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Pyridyl Group: The pyridyl group can be introduced via a nucleophilic aromatic substitution reaction, where a halogenated quinazoline reacts with a pyridine derivative.

    Attachment of the Chlorophenoxy Group: The final step involves the reaction of the intermediate compound with 4-chlorophenol under basic conditions to form the desired product.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

4-(4-CHLOROPHENOXY)-2-(4-PYRIDYL)QUINAZOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the pyridyl or quinazoline rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinazoline or pyridyl rings are replaced by other substituents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

4-(4-CHLOROPHENOXY)-2-(4-PYRIDYL)QUINAZOLINE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROPHENOXY)-2-(4-PYRIDYL)QUINAZOLINE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

4-(4-CHLOROPHENOXY)-2-(4-PYRIDYL)QUINAZOLINE can be compared with other quinazoline derivatives, such as:

    Gefitinib: A quinazoline derivative used as an anti-cancer agent targeting the epidermal growth factor receptor (EGFR).

    Erlotinib: Another quinazoline-based drug used in cancer therapy, also targeting EGFR.

    Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2, used in the treatment of breast cancer.

The uniqueness of 4-(4-CHLOROPHENOXY)-2-(4-PYRIDYL)QUINAZOLINE lies in its specific substituents, which confer distinct chemical and biological properties compared to other quinazoline derivatives.

Properties

Molecular Formula

C19H12ClN3O

Molecular Weight

333.8 g/mol

IUPAC Name

4-(4-chlorophenoxy)-2-pyridin-4-ylquinazoline

InChI

InChI=1S/C19H12ClN3O/c20-14-5-7-15(8-6-14)24-19-16-3-1-2-4-17(16)22-18(23-19)13-9-11-21-12-10-13/h1-12H

InChI Key

KCLGPJZWOHYWMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=NC=C3)OC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.